1'-Benzylspiro[indoline-3,4'-piperidin]-2-one
Overview
Description
1’-Benzylspiro[indoline-3,4’-piperidin]-2-one is a complex organic compound with the molecular formula C19H22N2 It is characterized by a spiro linkage between an indoline and a piperidine ring, with a benzyl group attached to the nitrogen atom of the piperidine ring
Preparation Methods
The synthesis of 1’-Benzylspiro[indoline-3,4’-piperidin]-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Indoline Derivative: The initial step involves the synthesis of an indoline derivative through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Spirocyclization: The indoline derivative undergoes spirocyclization with a piperidine derivative in the presence of a suitable base to form the spiro compound.
Chemical Reactions Analysis
1’-Benzylspiro[indoline-3,4’-piperidin]-2-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1’-Benzylspiro[indoline-3,4’-piperidin]-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1’-Benzylspiro[indoline-3,4’-piperidin]-2-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1’-Benzylspiro[indoline-3,4’-piperidin]-2-one can be compared with other similar compounds, such as:
1’-Benzylspiro[indoline-3,4’-piperidine]: This compound shares a similar spiro linkage but lacks the carbonyl group at the 2-position.
Spiro[indoline-3,4’-piperidine]: This compound lacks the benzyl group, making it less hydrophobic and potentially altering its biological activity.
1’-Benzyl-1,2-dihydrospiro[indole-3,4’-piperidine]: This compound has a similar structure but differs in the degree of saturation in the indoline ring.
The uniqueness of 1’-Benzylspiro[indoline-3,4’-piperidin]-2-one lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1'-benzylspiro[1H-indole-3,4'-piperidine]-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c22-18-19(16-8-4-5-9-17(16)20-18)10-12-21(13-11-19)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDBAFRDRLMBJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3NC2=O)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201192519 | |
Record name | 1′-(Phenylmethyl)spiro[3H-indole-3,4′-piperidin]-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201192519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086063-19-5 | |
Record name | 1′-(Phenylmethyl)spiro[3H-indole-3,4′-piperidin]-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086063-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1′-(Phenylmethyl)spiro[3H-indole-3,4′-piperidin]-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201192519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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